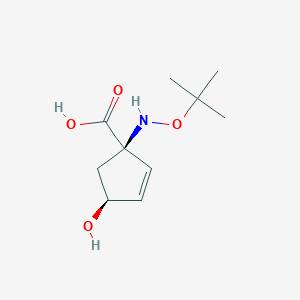![molecular formula C38H24F4O6P2 B14015411 Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a tetrafluorinated bi-benzodioxole core and diphenylphosphine oxide groups
準備方法
The synthesis of phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- typically involves the reaction of appropriate phosphine precursors with fluorinated benzodioxole derivatives. One common method includes the use of chlorophosphines and dilithiated reagents to introduce the phosphine oxide groups . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
化学反応の分析
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.
Common reagents used in these reactions include silanes, chlorophosphines, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .
類似化合物との比較
Compared to other similar compounds, phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is unique due to its tetrafluorinated bi-benzodioxole core. Similar compounds include:
Diphosphine ligands: These compounds also contain phosphine groups but differ in their backbone structure and fluorination.
Other phosphine oxides: These may have different substituents and lack the specific bi-benzodioxole core, leading to different chemical properties and applications.
This uniqueness makes phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- particularly valuable in specialized research and industrial applications.
特性
IUPAC Name |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O6P2/c39-37(40)45-29-21-23-31(49(43,25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)47-37)34-32(24-22-30-36(34)48-38(41,42)46-30)50(44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQPWFENKDELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
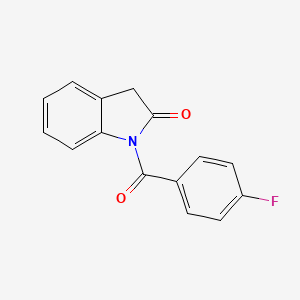
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
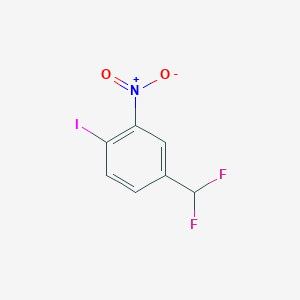
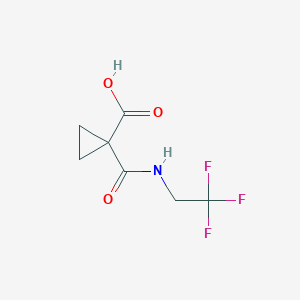
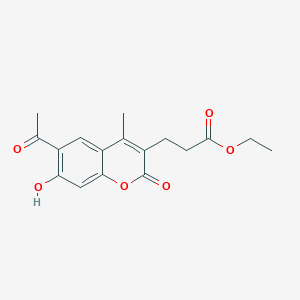
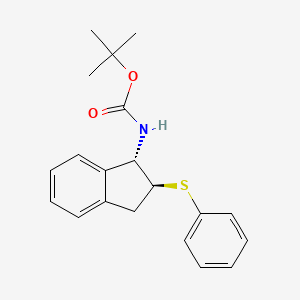
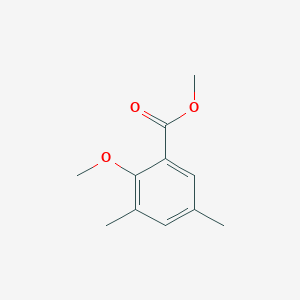
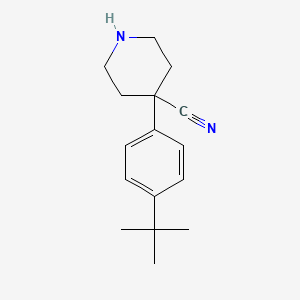

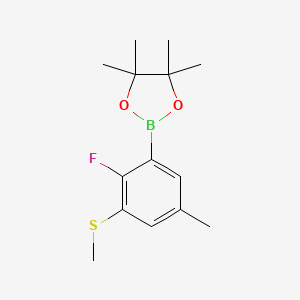
![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
